molecular formula C7H7BrN2 B599103 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1198293-24-1

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B599103
CAS No.: 1198293-24-1
M. Wt: 199.051
InChI Key: JJFKFGYOEUQPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine (Molecular Formula: C7H7BrN2, Molecular Weight: 199.05 g/mol) is a brominated derivative of the privileged 2,3-dihydropyrrolopyridine scaffold, a class of fused bicyclic heterocycles of significant interest in medicinal chemistry and drug discovery . The pyrrolopyridine core, comprising a five-membered pyrrole ring fused to a six-membered pyridine ring, is a key pharmacophore found in several biologically active compounds and natural alkaloids, such as the anticancer agent Camptothecin . This brominated analog serves as a versatile chemical building block, where the bromine atom at the 7-position facilitates further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space for biological evaluation . Pyrrolopyridine derivatives demonstrate a broad and potent spectrum of pharmacological activities, underpinning their research value . Notably, specific pyrrolo[3,2-c]pyridine derivatives have been identified as promising candidates for anticancer and antiarthritic drug development due to their inhibitory effect against FMS kinase . Beyond oncology, research into various pyrrolopyridine isomers has revealed potential for developing analgesic, sedative, antidiabetic, antimycobacterial, and antiviral agents . The scaffold's similarity to fused heterocycles like 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are known to possess diuretic and antibacterial properties, further highlights the therapeutic potential of this chemical class . This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFKFGYOEUQPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using Hydrobromic Acid and Hydrogen Peroxide

A widely cited procedure involves treating 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloromethane at 25–30°C. The reaction proceeds via electrophilic substitution, where HBr generates bromonium ions (Br⁺), and H₂O₂ acts as an oxidizing agent to regenerate HBr. Key steps include:

  • Reaction Conditions :

    • Substrate : HBr : H₂O₂ molar ratio = 1 : 1.02 : 1.44.

    • Solvent: Dichloromethane.

    • Temperature: 25–30°C.

    • Time: Until complete consumption of starting material (monitored by TLC or HPLC).

  • Workup : Neutralization with sodium hydrogen sulfite (NaHSO₃), followed by aqueous extraction and solvent evaporation.

  • Yield : 95.6% with ≥99% purity by HPLC.

This method is favored for its simplicity and high yield, though regioselectivity depends on the electronic environment of the heterocycle.

Alternative Brominating Agents: N-Bromosuccinimide (NBS)

For substrates sensitive to strong acids, NBS in tetrahydrofuran (THF) or dichloromethane with a base (e.g., triethylamine) offers a milder alternative. The mechanism involves radical bromination, ensuring selectivity at the 7-position due to stabilization by the adjacent nitrogen lone pairs.

  • Reaction Conditions :

    • Substrate : NBS : Base = 1 : 1.2 : 1.1.

    • Solvent: THF or dichloromethane.

    • Temperature: 0°C to room temperature.

    • Time: 1–16 hours.

  • Workup : Filtration through Celite, aqueous wash, and column chromatography.

  • Yield : 68–85%.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated reactions enable the construction of the pyrrolopyridine core with pre-installed bromine at the 7-position. These methods are ideal for introducing complexity early in the synthesis.

Sonogashira Coupling for Core Assembly

A patent-pending strategy employs a domino Sonogashira coupling between 4-amino-2-bromo-5-iodopyridine (9 ) and terminal alkynes (10 ) to form the pyrrolo[3,2-c]pyridine scaffold (11 ). Subsequent substitution of the 6-bromo group with anilines yields the target compound (12 ).

  • Reaction Conditions :

    • Catalyst: Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂.

    • Ligands: 1,1ʹ-Bis(diphenylphosphino)ferrocene (dppf).

    • Base: Potassium carbonate (K₂CO₃).

    • Solvent: Dioxane/water (2.5:1).

    • Temperature: 80°C to reflux.

  • Yield : 70–90% for the coupling step.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

The Suzuki reaction couples boronic acids with brominated intermediates to install aryl groups adjacent to the bromine. For example, 5-bromo-7-azaindole reacts with phenylboronic acid under Pd catalysis to afford 5-aryl-7-azaindoles, which can be further brominated.

  • Reaction Conditions :

    • Catalyst: [1,1ʹ-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

    • Base: K₂CO₃.

    • Solvent: Dioxane/water.

    • Temperature: 80°C.

  • Yield : 68–75%.

Functional Group Transformations from Boronate Esters

Boronate esters serve as versatile intermediates for introducing bromine via palladium-catalyzed borylation followed by halogenation.

Boronate Ester Synthesis and Bromination

Treatment of aryl bromides (e.g., 3-bromo-5-phenyl-7-azaindole) with bis(pinacolato)diboron under Pd catalysis generates boronate esters, which are subsequently brominated using CuBr₂ or LiBr.

  • Reaction Conditions :

    • Catalyst: Pd(dppf)Cl₂.

    • Solvent: Dioxane.

    • Temperature: 80°C.

  • Yield : 60–78%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Direct Bromination (HBr/H₂O₂)High yield, simplicityRequires acidic conditions85–96%
NBS BrominationMild conditions, good regioselectivityLonger reaction times68–85%
Sonogashira CouplingBuilds complex cores earlyRequires specialized starting materials70–90%
Suzuki CouplingVersatile for aryl introductionMultiple steps60–75%

Mechanistic Insights and Optimization Strategies

  • Regioselectivity in Bromination : The 7-position is favored due to resonance stabilization of the intermediate sigma complex by the pyridine nitrogen.

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms other catalysts in coupling reactions due to enhanced stability and electron-donating properties.

  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates, while water facilitates Suzuki coupling by stabilizing the Pd catalyst .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Notable Properties/Applications
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine C₇H₇BrN₂ 199.06 Br (7) Dihydro pyrrolo[3,2-c] Intermediate for EGFR inhibitors
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine C₇H₇BrN₂ 199.06 Br (6) Dihydro pyrrolo[3,2-c] Altered regioselectivity in reactions
7-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine C₇H₆BrClN₂ 233.49 Br (7), Cl (6) Dihydro pyrrolo[3,2-c] Dual halogen enhances reactivity
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine C₉H₁₁BrN₂ 227.10 Br (6), CH₃ (3,3) Dihydro pyrrolo[3,2-c] Improved metabolic stability
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine C₇H₆BrNO₂ 216.03 Br (7), fused dioxane Dioxino[2,3-b]pyridine Enhanced solubility

Biological Activity

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom attached to a pyrrolo[3,2-C]pyridine core, which contributes to its unique chemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

The molecular formula of this compound is C7H6BrNC_7H_6BrN with a molecular weight of approximately 199.05 g/mol. It is characterized by the presence of both pyrrole and pyridine rings, which enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC7H6BrN
Molecular Weight199.05 g/mol
Melting PointNot Available
Boiling Point338 °C
Density1.77 g/cm³

The primary biological target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are receptor tyrosine kinases involved in various cellular processes such as proliferation, differentiation, and migration. The compound inhibits the activity of FGFRs by binding to their tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules involved in cancer progression.

Inhibition of FGFRs

Research indicates that this compound shows potent inhibitory effects against FGFR1, FGFR2, and FGFR3 with varying degrees of potency. The inhibition disrupts the FGFR signaling pathway, which is often abnormally activated in several cancers.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been investigated in various studies:

  • Anti-cancer Activity : Several derivatives of this compound have demonstrated significant anti-cancer properties. For example:
    • Cell Proliferation Inhibition : Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.
    • Induction of Apoptosis : The compounds have been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Biochemical Pathways : The interaction with FGFRs affects several key biochemical pathways:
    • Cell Signaling : Disruption of FGFR signaling leads to altered gene expression and cellular metabolism.
    • Angiogenesis : By inhibiting FGFRs, these compounds may also affect angiogenesis—the formation of new blood vessels—which is critical for tumor growth.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines (4T1). Results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups.
  • In Vivo Studies : Animal models have shown that administration of derivatives leads to reduced tumor growth and metastasis in models of breast cancer.

Q & A

Q. What are the common synthetic routes for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine?

The synthesis typically involves cyclization of pyrrolo-pyridine precursors. For example:

  • Bromination of dihydro precursors : Reacting 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine with brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
  • Transition-metal-free strategies : Cyclization of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
  • Fischer cyclization : Used for constructing the pyrrolo-pyridine core, followed by bromination at the 7-position .

Key reaction conditions :

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 0°C→rt65–75%
CyclizationAcOH, reflux~50%

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry and dihydro structure (e.g., δ 3.0–4.0 ppm for dihydro protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 213.987) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during bromination of pyrrolo-pyridine precursors?

Regioselectivity is influenced by:

  • Directing groups : Electron-donating groups (e.g., -NH) direct bromination to the para position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 7-position .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions .

Example : Bromination of 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine with NBS in DMF at 0°C yields >90% 7-bromo product .

Q. How to design a Suzuki-Miyaura coupling reaction to functionalize the bromine substituent?

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands .
  • Base : K₂CO₃ or Cs₂CO₃ in a biphasic solvent (dioxane/H₂O) .
  • Conditions : 80–100°C, 12–24 hours.

Case study : Coupling this compound with 4-methoxyphenylboronic acid yields 7-(4-methoxyphenyl) derivatives with ~85% yield .

Q. How to resolve discrepancies in reported IC₅₀ values for enzyme inhibition studies?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, temperature, or enzyme source (e.g., recombinant vs. native FGFR) .
  • Statistical methods : Use of nonlinear regression (e.g., GraphPad Prism) with ≥3 replicates to calculate IC₅₀ .
  • Control experiments : Include positive controls (e.g., known FGFR inhibitors) to validate assay reliability .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

  • Reaction optimization : Catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) impacts efficiency .
  • Purification methods : Silica gel chromatography (EtOAc/heptane) vs. recrystallization affects isolated yields .
  • Scale : Milligram-scale reactions often have lower yields than gram-scale due to handling losses .

Methodological Innovations

Q. What in silico approaches predict reactivity in nucleophilic substitution reactions?

  • Quantum chemical calculations : Density Functional Theory (DFT) models predict activation energies for SNAr reactions at the 7-position .
  • Molecular docking : Simulates binding interactions with biological targets (e.g., FGFR kinase domain) to prioritize derivatives .

Example : DFT studies show bromine’s electron-withdrawing effect enhances electrophilicity at C7, favoring nucleophilic attack .

Structure-Activity Relationship (SAR) Studies

Q. How does bromine substitution at the 7-position influence bioactivity?

  • Enhanced binding : Bromine’s size and electronegativity improve hydrophobic interactions with kinase ATP pockets .
  • Comparison with analogs : 7-Bromo derivatives show 10-fold higher FGFR inhibition than 6-bromo isomers due to steric alignment .

Table : Inhibition data for pyrrolo-pyridine derivatives

CompoundIC₅₀ (FGFR1, nM)Reference
7-Bromo12.5 ± 1.2
6-Bromo135.0 ± 15.0

Experimental Design Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent selection : Replace DMF with toluene for easier recycling .
  • Catalyst recovery : Use immobilized Pd catalysts to reduce costs .
  • Process analytical technology (PAT) : In-line NMR monitors reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.